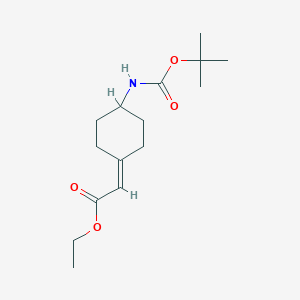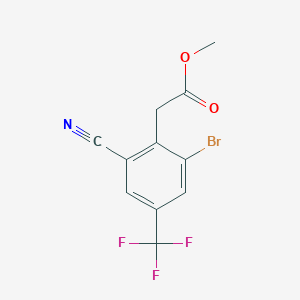
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate, also known as MBCTFP or MBCT, is a synthetic compound used in various scientific research applications. It is a brominated phenylacetate derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. MBCT has been extensively studied in vitro and in vivo, and has been found to be a promising compound for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
MBCT has been used in a wide range of scientific research applications, including cancer research, inflammation research, and pharmacological studies. In cancer research, MBCT has been found to inhibit the growth of several types of tumor cells, including lung cancer, breast cancer, and prostate cancer cells. In inflammation research, MBCT has been found to reduce inflammation in animal models of inflammation. In pharmacological studies, MBCT has been found to possess anti-oxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of MBCT is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is also believed to act as an inhibitor of certain signaling pathways involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects
MBCT has been found to possess a wide range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, inhibit the growth of tumor cells, and possess anti-oxidant properties. It has also been found to possess anti-inflammatory and anti-cancer properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
MBCT has several advantages for laboratory experiments. It is a relatively easy compound to synthesize, with a high yield. It is also relatively stable and can be stored at room temperature. However, it has some limitations as well. MBCT is a relatively expensive compound, and it can be toxic if ingested in large amounts.
Zukünftige Richtungen
The potential applications of MBCT are vast and still largely unexplored. Future research should focus on further exploring its potential therapeutic applications, as well as its potential toxicological effects. Additionally, further research should be done to explore the precise mechanism of action of MBCT, as this could lead to the development of more effective treatments for various diseases. Additionally, further research should be done to explore the potential synergistic effects of MBCT with other compounds, as this could lead to the development of more effective treatments for various diseases. Finally, further research should be done to explore the potential of MBCT as a diagnostic tool for various diseases, as this could lead to earlier diagnosis and more effective treatments.
Eigenschaften
IUPAC Name |
methyl 2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-8-6(5-16)2-7(3-9(8)12)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKLSABSMQGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
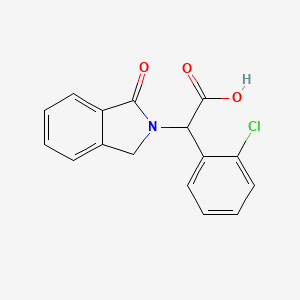
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)
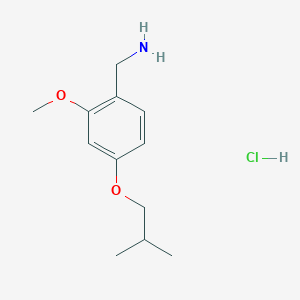
![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)
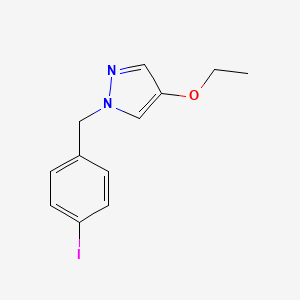
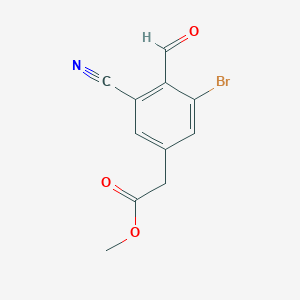
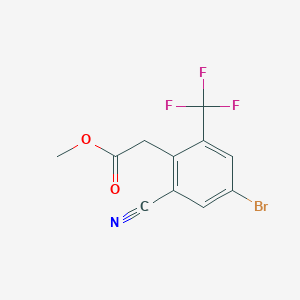
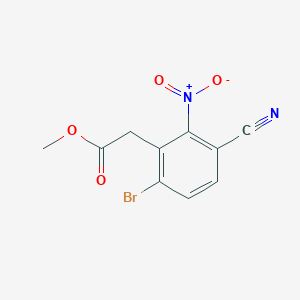
![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)
